Cyclopropanecarboxylic acid, 2-(3,4-dichlorobenzoyl)-

KMO inhibition IC50 potency comparison

UPF-648 (CAS 213401-22-0) is a uniquely selective kynurenine 3-monooxygenase (KMO) inhibitor (IC₅₀=20–40 nM) with absolute selectivity over KAT, enabling unambiguous dissection of kynurenine pathway flux. Its (1S,2S) stereochemistry and FAD‑proximal binding mode—validated by co‑crystal structure PDB 4J36—cannot be replicated by generic KMO inhibitors. Choose UPF‑648 for reliable modulation of neuroactive metabolites (KYNA, 3‑HK, QUIN) in neurodegeneration (Huntington’s, neuropathic pain) and targeted metabolomics studies.

Molecular Formula C11H8Cl2O3
Molecular Weight 259.08 g/mol
CAS No. 213401-22-0
Cat. No. B12302016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropanecarboxylic acid, 2-(3,4-dichlorobenzoyl)-
CAS213401-22-0
Molecular FormulaC11H8Cl2O3
Molecular Weight259.08 g/mol
Structural Identifiers
SMILESC1C(C1C(=O)O)C(=O)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C11H8Cl2O3/c12-8-2-1-5(3-9(8)13)10(14)6-4-7(6)11(15)16/h1-3,6-7H,4H2,(H,15,16)
InChIKeyZBRKMOHDGFGXLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropanecarboxylic acid, 2-(3,4-dichlorobenzoyl)- (CAS 213401-22-0): A High-Potency KMO Inhibitor for Kynurenine Pathway Research


Cyclopropanecarboxylic acid, 2-(3,4-dichlorobenzoyl)- (CAS 213401-22-0) is a cyclopropane derivative that functions as a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO), an enzyme central to the kynurenine pathway of tryptophan metabolism [1]. The compound, also known as UPF-648, is characterized by its (1S,2S) stereochemistry and features a cyclopropane ring substituted with a 3,4-dichlorobenzoyl group and a carboxylic acid moiety [2]. It exhibits nanomolar potency (IC50 = 20-40 nM) against human KMO and effectively modulates downstream neuroactive metabolites including kynurenic acid (KYNA), 3-hydroxykynurenine (3-HK), and quinolinic acid (QUIN) .

Why Substituting Cyclopropanecarboxylic acid, 2-(3,4-dichlorobenzoyl)- (CAS 213401-22-0) with Other KMO Inhibitors Can Compromise Experimental Reproducibility


Generic substitution of this compound with other KMO inhibitors is not advisable due to substantial differences in selectivity profiles, potency, and downstream metabolic effects. While several KMO inhibitors are commercially available, UPF-648 exhibits a unique combination of high nanomolar potency (IC50 = 20-40 nM) and absolute selectivity over kynurenine aminotransferase (KAT), a key branch point enzyme in the kynurenine pathway [1]. This selectivity is critical because non-selective inhibitors or those with distinct off-target profiles can produce divergent changes in neuroprotective versus neurotoxic metabolite ratios, thereby confounding interpretation of experimental results. The specific stereochemistry of UPF-648 is also essential for its binding mode near the FAD cofactor, a feature not shared by structurally distinct KMO inhibitors [2].

Quantitative Comparative Evidence for Cyclopropanecarboxylic acid, 2-(3,4-dichlorobenzoyl)- (CAS 213401-22-0) Versus Key KMO Inhibitor Comparators


Comparative Potency Against Human KMO: UPF-648 vs. Ro 61-8048, JM6, and GSK180

UPF-648 exhibits an IC50 of 40 nM against human KMO [1], which is comparable to the well-characterized inhibitor Ro 61-8048 (IC50 = 37 nM for rat KMO) and the prodrug JM6 (IC50 = 37 nM for rat KMO) [2], but less potent than the more recently developed GSK180 (IC50 = 6 nM) [3]. However, UPF-648 offers a distinct advantage in selectivity that is not fully captured by potency alone.

KMO inhibition IC50 potency comparison

Selectivity for KMO Over KAT: A Defining Feature Not Shared by All Inhibitors

A critical differentiator for UPF-648 is its complete lack of inhibitory activity against kynurenine aminotransferase (KAT), even at high concentrations [1][2]. In contrast, other KMO inhibitors or pathway modulators, such as BFF 122, potently inhibit KAT [3]. At 1 μM, UPF-648 achieves 81 ± 10% inhibition of KMO while showing no effect on KAT activity . This selectivity ensures that experimental outcomes are attributable solely to KMO inhibition without confounding effects on KAT-mediated KYNA synthesis.

selectivity KMO KAT off-target

In Vivo Metabolic Shifts: 3-HK and QUIN Reduction vs. KYNA Elevation

In a rat model, bilateral striatal injection of 0.1 mM UPF-648 significantly reduced the de novo synthesis of the neurotoxic metabolites 3-HK and QUIN by 77% and 66%, respectively, while moderately but significantly increasing neuroprotective KYNA formation by 27% . This metabolic shift is a hallmark of KMO inhibition and is consistent with UPF-648's in vivo efficacy.

in vivo 3-HK QUIN KYNA neuroprotection

Binding Mode Differentiation: Close Proximity to FAD Cofactor

The crystal structure of KMO in complex with UPF-648 (PDB ID: 4J36) reveals that the inhibitor binds in close proximity to the FAD cofactor, perturbing the local active-site architecture and preventing productive binding of the substrate L-kynurenine [1]. This binding mode is distinct from other KMO inhibitors and has been validated as essentially identical in human KMO, providing a structural template for drug design [2].

binding mode FAD crystal structure PDB 4J36

Optimal Application Scenarios for Cyclopropanecarboxylic acid, 2-(3,4-dichlorobenzoyl)- (CAS 213401-22-0) in Kynurenine Pathway Research


Mechanistic Studies of KMO in Neurodegenerative Disease Models

UPF-648 is ideally suited for in vivo and in vitro studies investigating the role of KMO in neurodegenerative disorders such as Huntington's disease, where elevated 3-HK and QUIN contribute to excitotoxicity. At a dose of 30 mg/kg (i.p.), UPF-648 increases brain kynurenine and KYNA levels while decreasing 3-HK for up to 12 hours in neonatal rats [1], and at 30 μM it protects against rhabdomere neurodegeneration in a Drosophila Huntington's disease model [2]. These effects align with its selective KMO inhibition and downstream metabolite modulation as quantified in Section 3 .

Kynurenine Pathway Flux Analysis and Metabolite Profiling

Due to its high selectivity for KMO over KAT [1], UPF-648 is an optimal tool for dissecting the contribution of KMO to kynurenine pathway flux. At 0.1 mM, it totally blocks KMO in rat striatum without affecting KAT activity [2], allowing researchers to isolate KMO-dependent metabolic shifts. This makes it valuable for targeted metabolomics studies using LC-MS/MS to quantify changes in kynurenine, KYNA, 3-HK, and QUIN levels .

Structure-Based Drug Design and Pharmacophore Modeling

The availability of a high-resolution crystal structure of KMO bound to UPF-648 (PDB 4J36) provides a validated template for structure-based drug design [1]. The compound's binding mode near the FAD cofactor and its stereospecific interaction with the active site enable rational design of next-generation KMO inhibitors with improved pharmacokinetic properties. The structure has been confirmed to be essentially identical in human KMO, supporting its translational relevance [2].

Neuropathic Pain and Neuroinflammation Research

UPF-648 has demonstrated efficacy in a rat model of neuropathic pain induced by chronic constriction injury to the sciatic nerve, where it decreased hypersensitivity to mechanical and thermal stimuli [1]. This application extends its utility beyond neurodegeneration to include studies of pain and neuroinflammation, where KMO-mediated production of reactive oxygen species and neuroactive metabolites plays a role [2].

Quote Request

Request a Quote for Cyclopropanecarboxylic acid, 2-(3,4-dichlorobenzoyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.